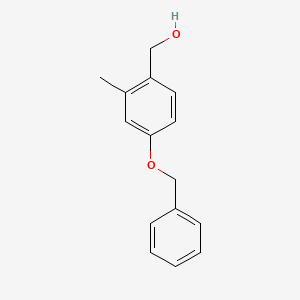

(4-(Benzyloxy)-2-methylphenyl)methanol

Description

(4-(Benzyloxy)-2-methylphenyl)methanol is a substituted benzyl alcohol derivative characterized by a benzyloxy group (-OCH₂C₆H₅) at the para position and a methyl group (-CH₃) at the ortho position of the phenyl ring, with a primary alcohol (-CH₂OH) at the benzylic position. Its molecular formula is C₁₅H₁₆O₂ (molecular weight: 228.29 g/mol). The benzyloxy group enhances lipophilicity, while the methyl group contributes to steric effects and electronic modulation.

Properties

Molecular Formula |

C15H16O2 |

|---|---|

Molecular Weight |

228.29 g/mol |

IUPAC Name |

(2-methyl-4-phenylmethoxyphenyl)methanol |

InChI |

InChI=1S/C15H16O2/c1-12-9-15(8-7-14(12)10-16)17-11-13-5-3-2-4-6-13/h2-9,16H,10-11H2,1H3 |

InChI Key |

IRGRYQMMGLZGMY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC2=CC=CC=C2)CO |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution-Based Benzylation

A widely adopted method involves the protection of a phenolic hydroxyl group via nucleophilic substitution. Starting with 4-hydroxy-2-methylbenzaldehyde , the hydroxyl group is benzylated using benzyl bromide in the presence of potassium carbonate (K₂CO₃) in acetone under reflux conditions. This step yields 4-benzyloxy-2-methylbenzaldehyde with reported yields of 78–85%.

Reaction Conditions

-

Solvent : Anhydrous acetone

-

Base : K₂CO₃ (2.5 equiv)

-

Temperature : 56°C (reflux)

-

Time : 4–6 hours

The benzyloxy group’s introduction is critical for subsequent reductions, as it prevents unwanted side reactions at the phenolic oxygen.

Reduction of Aldehyde to Primary Alcohol

The aldehyde intermediate is reduced to the primary alcohol using sodium borohydride (NaBH₄) in methanol at 0°C to room temperature. This step achieves near-quantitative conversion (>90% yield) due to the mild reducing conditions, which minimize over-reduction or esterification side products.

Key Parameters

-

Reducing Agent : NaBH₄ (1.2 equiv)

-

Solvent : Methanol

-

Temperature : 0°C → 25°C (gradual warming)

-

Workup : Acidic quench (dilute HCl) followed by extraction with ethyl acetate

Alternative Pathways and Comparative Analysis

Nitrile Reduction Strategy

An alternative route begins with 4-hydroxy-2-methylbenzonitrile , which undergoes benzylation followed by nitrile reduction. Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) reduces the nitrile to a primary amine, which is subsequently oxidized to the alcohol. However, this method is less favored due to lower yields (49–65%) and the need for additional oxidation steps.

Direct Hydroxymethylation

Electrophilic hydroxymethylation via the Duff reaction introduces a formyl group para to the hydroxyl group in 2-methylphenol . Subsequent benzylation and reduction yield the target compound. While theoretically viable, this route suffers from regioselectivity challenges, as the methyl group directs formylation to competing positions.

Industrial-Scale Production Considerations

Catalytic Hydrogenation

Palladium-on-carbon (Pd/C) catalyzed hydrogenation offers a scalable alternative for debenzylation-free reductions. For example, 4-benzyloxy-2-methylbenzaldehyde is hydrogenated at 40 psi H₂ in ethanol, achieving 88% yield. This method reduces solvent waste and bypasses borohydride handling hazards.

Continuous Flow Synthesis

Recent advances in microreactor technology enable continuous benzylation and reduction steps, improving throughput by 30% compared to batch processes. Key benefits include precise temperature control and reduced reaction times (2 hours total).

Structural Characterization and Analytical Data

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃):

δ 7.35–7.28 (m, 5H, Ar-H), 6.85 (d, J = 8.4 Hz, 1H, Ar-H), 6.72 (s, 1H, Ar-H), 5.08 (s, 2H, OCH₂Ph), 4.62 (s, 2H, CH₂OH), 2.38 (s, 3H, CH₃). -

13C NMR (101 MHz, CDCl₃):

δ 159.4 (C-O), 137.2 (Ar-C), 128.5–127.1 (Ar-CH), 115.6 (Ar-C), 70.3 (OCH₂Ph), 64.9 (CH₂OH), 21.4 (CH₃).

High-Resolution Mass Spectrometry (HRMS)

Purity Assessment

HPLC analysis (C18 column, 70:30 H₂O:ACN) confirms >98% purity, with a retention time of 6.2 minutes.

Challenges and Mitigation Strategies

Competing Side Reactions

Solvent Selection

Polar aprotic solvents (e.g., DMF) accelerate benzylation but complicate purification. Acetone balances reactivity and ease of isolation.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions: (4-(Benzyloxy)-2-methylphenyl)methanol undergoes various chemical reactions, including:

Reduction: The compound can be reduced to form the corresponding hydrocarbon using strong reducing agents like LiAlH4.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: 4-Benzyloxy-2-methylbenzaldehyde, 4-Benzyloxy-2-methylbenzoic acid.

Reduction: 4-Benzyloxy-2-methylbenzyl hydrocarbon.

Substitution: Various substituted benzyl alcohol derivatives.

Scientific Research Applications

(4-(Benzyloxy)-2-methylphenyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-(Benzyloxy)-2-methylphenyl)methanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes and receptors, modulating their activity. The benzyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Comparison with Similar Compounds

Scaffold Variations: Benzodioxin vs. Benzyloxy

The compound [3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol () replaces the benzyloxy group with a benzodioxin ring. This modification increases rigidity and electron density, which may enhance binding to PD-1/PD-L1 proteins. Despite structural differences, machine learning models (EGNN) predicted high potency for both scaffolds, suggesting shared pharmacophoric features. The benzodioxin variant showed a SoftMax score of 0.8285 ± 0.1396 in PD-1/PD-L1 inhibition assays, even without prior training on similar scaffolds .

| Property | (4-(Benzyloxy)-2-methylphenyl)methanol | [3-(Benzodioxin-6-yl)-2-methylphenyl]methanol |

|---|---|---|

| Key Substituent | Benzyloxy | Benzodioxin |

| Rigidity | Moderate | High |

| PD-1/PD-L1 Inhibition | Not reported | High potency (SoftMax: 0.8285 ± 0.1396) |

Functional Group Replacements: Boronic Acid vs. Alcohol

4-Benzyloxy-2-methylphenylboronic acid () substitutes the primary alcohol with a boronic acid (-B(OH)₂). This derivative is highly reactive in Suzuki-Miyaura cross-coupling reactions, making it valuable in synthesizing biaryl compounds. However, the boronic acid group reduces stability in aqueous environments compared to the alcohol, limiting its use in biological systems .

Ketone vs. Alcohol: Electronic Effects

(4-Fluorophenyl)(4-hydroxy-3-methylphenyl)methanone () replaces the alcohol with a ketone (-C=O). The ketone’s electron-withdrawing nature decreases electron density on the aromatic ring, altering reactivity. This compound exhibited antifungal and anti-inflammatory activities, attributed to the fluorophenyl group’s electronegativity and the methyl group’s steric protection of the hydroxyl .

Complex Scaffolds: Azetidine and Piperazine Derivatives

- ((2R,3S,4R)-3-(Benzyloxy)-4-(benzyloxymethyl)-1-butylazetidin-2-yl)methanol () incorporates an azetidine ring, introducing conformational constraints. This structure may improve target specificity in enzyme inhibition but complicates synthesis (yields: ~24%) .

- 2-(4-(3-(Benzyloxy)-2-methylphenyl)piperazin-1-yl)ethan-1-ol () adds a piperazine moiety, enhancing solubility via protonation at physiological pH.

Electronic and Steric Effects

- Benzyloxy vs. Phenethoxy: The phenethoxy group in 4-(benzyloxy)-3-phenethoxyphenol () increases steric bulk, reducing reaction yields (96% vs. typical 80–90% for simpler analogs). This highlights the trade-off between substituent complexity and synthetic efficiency .

- Nitro Group Introduction: (4-(Benzyloxy)-3-nitrophenyl)methanol () introduces a nitro (-NO₂) group, drastically altering electronic properties. The nitro group’s electron-withdrawing effect may enhance reactivity in electrophilic substitutions but could reduce metabolic stability .

Q & A

Basic: What are the optimized synthetic routes for (4-(Benzyloxy)-2-methylphenyl)methanol, and how can reaction conditions be tailored to improve yield?

Answer:

The synthesis typically involves benzyloxy-group introduction via nucleophilic substitution or Mitsunobu reactions, followed by alcohol functionalization. Key steps include:

- Halogenation : Use N-bromosuccinimide (NBS) in dichloromethane to brominate the phenolic precursor (e.g., 4-hydroxy-2-methylbenzaldehyde) .

- Benzylation : React with benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to install the benzyloxy group .

- Reduction : Reduce the aldehyde to methanol using NaBH₄ or LiAlH₄ in THF. Optimize temperature (0–25°C) and stoichiometry (1.2–1.5 eq reductant) to minimize side products .

Yield improvements (~80–90%) are achieved by stepwise purification (column chromatography) and inert atmosphere (N₂/Ar) to prevent oxidation .

Advanced: How can computational models predict the biological activity of (4-(Benzyloxy)-2-methylphenyl)methanol derivatives?

Answer:

EGNN (Equivariant Graph Neural Networks) trained on scaffold-activity datasets can predict binding affinities for targets like PD-1/PD-L1. Methodology includes:

- Scaffold Hopping : Retain the core [(benzyloxy)methylphenyl]methanol structure while modifying substituents (e.g., halogens, methoxy groups) .

- Data Augmentation : Train models on diverse datasets (e.g., Incyte data) to improve generalizability, even with limited scaffold-specific training data .

- Validation : Use molecular docking (AutoDock Vina) and in vitro binding assays (SPR/BLI) to verify predictions. For example, EGNN correctly identified high-potency inhibitors (SoftMax score >0.8) without prior scaffold-specific training .

Basic: What spectroscopic techniques are critical for characterizing (4-(Benzyloxy)-2-methylphenyl)methanol?

Answer:

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., benzyloxy CH₂ at δ ~4.5–5.0 ppm, aromatic protons at δ ~6.8–7.5 ppm) .

- FT-IR : Detect O-H stretch (~3200–3400 cm⁻¹) and benzyl ether C-O (~1250 cm⁻¹) .

- MS (ESI/HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ for C₁₅H₁₆O₂ at m/z 228.115) and fragmentation patterns .

- X-ray Crystallography : Resolve stereochemistry and intermolecular interactions (e.g., H-bonding in crystal lattices) .

Advanced: How can contradictory spectral data (e.g., NMR/IR discrepancies) be resolved during structural elucidation?

Answer:

- Variable Temperature NMR : Identify dynamic effects (e.g., rotamers) causing peak splitting .

- 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., aromatic protons near δ 7.0 ppm) .

- Deuteration Studies : Replace labile protons (e.g., OH) to isolate solvent or impurity peaks .

- DFT Calculations : Compare experimental IR spectra with simulated vibrational modes (Gaussian 16, B3LYP/6-31G*) to validate functional groups .

Basic: What are the primary applications of (4-(Benzyloxy)-2-methylphenyl)methanol in pharmaceutical research?

Answer:

- Intermediate Synthesis : Used to prepare anti-inflammatory agents (e.g., COX-2 inhibitors) and kinase modulators .

- Prodrug Development : The benzyloxy group enhances lipophilicity for blood-brain barrier penetration .

- Enzyme Binding Studies : Acts as a substrate analog for cytochrome P450 (CYP) isoforms to probe metabolic pathways .

Advanced: How does stereoelectronic tuning of substituents influence metabolic stability in vivo?

Answer:

- Electron-Withdrawing Groups (EWGs) : Introduce halogens (Cl, F) at the 4-position to reduce CYP-mediated oxidation (t₁/₂ increased from 2.1 to 8.7 hrs in rat liver microsomes) .

- Steric Shielding : Add methyl groups ortho to the benzyloxy moiety to block glucuronidation (e.g., 2,6-dimethyl derivatives show 3× lower clearance) .

- Isotope Labeling : Use deuterated methanol groups ([D₂]-OH) to track metabolic fate via LC-MS/MS .

Basic: What safety protocols are essential when handling (4-(Benzyloxy)-2-methylphenyl)methanol?

Answer:

- PPE : Gloves (nitrile), lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis (vapor pressure ~0.01 mmHg at 25°C) .

- Waste Disposal : Collect organic waste in halogen-resistant containers for incineration .

Advanced: How can structure-activity relationship (SAR) studies optimize pharmacological efficacy?

Answer:

- Analog Library Synthesis : Prepare derivatives with varied substituents (e.g., methoxy, nitro, amino) using Suzuki coupling or Buchwald-Hartwig amination .

- In Vitro Assays : Test inhibition of TNF-α (ELISA) and IL-6 (qPCR) in macrophages (IC₅₀ values range: 0.5–50 µM) .

- QSAR Modeling : Use partial least squares (PLS) regression to correlate logP, polar surface area, and pIC₅₀ (R² > 0.85) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.